N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a chromene moiety, and a methoxybenzyl group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The final step involves coupling the thiazole and chromene intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the Hantzsch and Pechmann reactions, which allow for better control over reaction conditions and scalability . Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated thiazoles, amines, thiols
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted thiazoles
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea: A compound with similar structural features but different biological activities.
4-methoxybenzyl alcohol: A simpler compound used in various organic syntheses.
Uniqueness
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a thiazole ring and a chromene moiety, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for diverse scientific applications and a promising candidate for drug development.
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-6-methyl-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-13-3-8-19-17(9-13)18(25)11-20(28-19)21(26)24-22-23-12-16(29-22)10-14-4-6-15(27-2)7-5-14/h3-9,11-12H,10H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKZNKGFZORCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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